molecular formula C11H8ClNO2 B11881978 3-Acetyl-8-chloroquinolin-4(1H)-one

3-Acetyl-8-chloroquinolin-4(1H)-one

Cat. No.: B11881978
M. Wt: 221.64 g/mol
InChI Key: VVJZHKKWKZYWNG-UHFFFAOYSA-N
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Description

3-Acetyl-8-chloroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro substituent at the 8th position and an acetyl group at the 3rd position on the quinoline ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-8-chloroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method might include:

    Starting Material: The synthesis could begin with 8-chloroquinoline.

    Cyclization: The formation of the 4(1H)-one structure might involve cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalyst Optimization: Using efficient catalysts to speed up the reaction.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure the desired product formation.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-8-chloroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.

    Substitution: The chloro group at the 8th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or potassium thiolate under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Acetyl-8-chloroquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to specific receptors to exert their effects.

    DNA/RNA: Intercalating into DNA or RNA, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    8-Chloroquinoline: Lacks the acetyl group at the 3rd position.

    3-Acetylquinoline: Lacks the chloro group at the 8th position.

    Chloroquine: A well-known antimalarial drug with a different substitution pattern on the quinoline ring.

Uniqueness

3-Acetyl-8-chloroquinolin-4(1H)-one is unique due to the specific combination of the acetyl and chloro substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

3-acetyl-8-chloro-1H-quinolin-4-one

InChI

InChI=1S/C11H8ClNO2/c1-6(14)8-5-13-10-7(11(8)15)3-2-4-9(10)12/h2-5H,1H3,(H,13,15)

InChI Key

VVJZHKKWKZYWNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C(C1=O)C=CC=C2Cl

Origin of Product

United States

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